Cas no 2287270-87-3 (2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid)
![2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid structure](https://ja.kuujia.com/scimg/cas/2287270-87-3x500.png)
2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- 2287270-87-3
- EN300-6761171
- 2-amino-2-[3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
-
- インチ: 1S/C11H19NO2/c1-7(2)3-10-4-11(5-10,6-10)8(12)9(13)14/h7-8H,3-6,12H2,1-2H3,(H,13,14)
- InChIKey: GAGWBTPHJJRSGM-UHFFFAOYSA-N
- ほほえんだ: OC(C(C12CC(CC(C)C)(C1)C2)N)=O
計算された属性
- せいみつぶんしりょう: 197.141578849g/mol
- どういたいしつりょう: 197.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 63.3Ų
2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6761171-0.05g |
2-amino-2-[3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287270-87-3 | 95.0% | 0.05g |
$1188.0 | 2025-03-13 | |
Enamine | EN300-6761171-2.5g |
2-amino-2-[3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287270-87-3 | 95.0% | 2.5g |
$2771.0 | 2025-03-13 | |
Enamine | EN300-6761171-10.0g |
2-amino-2-[3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287270-87-3 | 95.0% | 10.0g |
$6082.0 | 2025-03-13 | |
Enamine | EN300-6761171-1.0g |
2-amino-2-[3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287270-87-3 | 95.0% | 1.0g |
$1414.0 | 2025-03-13 | |
Enamine | EN300-6761171-5.0g |
2-amino-2-[3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287270-87-3 | 95.0% | 5.0g |
$4102.0 | 2025-03-13 | |
Enamine | EN300-6761171-0.1g |
2-amino-2-[3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287270-87-3 | 95.0% | 0.1g |
$1244.0 | 2025-03-13 | |
Enamine | EN300-6761171-0.25g |
2-amino-2-[3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287270-87-3 | 95.0% | 0.25g |
$1300.0 | 2025-03-13 | |
Enamine | EN300-6761171-0.5g |
2-amino-2-[3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287270-87-3 | 95.0% | 0.5g |
$1357.0 | 2025-03-13 |
2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acidに関する追加情報
Introduction to 2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid (CAS No. 2287270-87-3)
2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, identified by its CAS number 2287270-87-3, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate bicyclic structure and functional groups, presents unique opportunities for further exploration in drug discovery and molecular design.
The compound’s structure consists of a central acetic acid moiety substituted with an amino group at the alpha position, linked to a bicyclo[1.1.1]pentanyl ring system. This bicyclo[1.1.1]pentanyl moiety, a fused three-membered cyclopropane ring attached to a five-membered cyclopentane ring, introduces steric and electronic properties that are highly tunable for medicinal chemistry applications.
Key structural features of this compound include the presence of a tertiary amine group and a bulky isopropyl substituent on the bicyclic framework. These features contribute to the molecule’s potential for binding interactions with biological targets, making it a valuable scaffold for the development of novel therapeutic agents.
In recent years, there has been growing interest in the use of bicyclic compounds in drug design due to their ability to mimic natural product scaffolds and exhibit high binding affinity. The 2-amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid structure aligns well with this trend, offering a promising platform for further derivatization and optimization.
The acetic acid moiety in this compound provides a versatile handle for chemical modifications, allowing for the introduction of various functional groups that can enhance pharmacological activity or improve pharmacokinetic properties. Additionally, the amino group can participate in hydrogen bonding interactions, which are crucial for target recognition and binding specificity.
Biological activity studies on related compounds have suggested potential applications in areas such as enzyme inhibition and receptor modulation. For instance, modifications of the bicyclo[1.1.1]pentanyl ring have been shown to influence binding affinity and selectivity in target proteins. The 2-amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid derivative may exhibit similar properties, making it a candidate for further investigation.
The isopropyl substituent on the bicyclic system adds steric bulk, which can be exploited to improve solubility or reduce metabolic clearance rates in vivo. This feature is particularly relevant in drug development, where optimizing physicochemical properties is essential for achieving desired therapeutic outcomes.
Synthetic considerations are also an important aspect of working with this compound. The synthesis of complex bicyclic structures often requires multi-step approaches involving cyclization reactions, functional group transformations, and protective group strategies. Advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision and yield.
In conclusion, 2-amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid (CAS No. 2287270-87-3) represents a structurally intriguing compound with potential applications in pharmaceutical research and drug development. Its unique combination of functional groups and stereochemical features makes it a promising candidate for further exploration in medicinal chemistry.
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